A Technical Guide to the Physical Properties of 2,6-Dibromo-4-chlorophenol
A Technical Guide to the Physical Properties of 2,6-Dibromo-4-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-chlorophenol is a halogenated aromatic compound of significant interest in various fields, including the development of pharmaceuticals and pesticides, owing to its potent antimicrobial properties.[1] A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the key physical characteristics of 2,6-Dibromo-4-chlorophenol, detailed experimental protocols for their determination, and a summary of available spectral data.
Core Physical and Chemical Properties
2,6-Dibromo-4-chlorophenol is a white to light-yellow crystalline solid at room temperature and may present a characteristic phenolic odor.[2]
Quantitative Physical Properties
The key physical properties of 2,6-Dibromo-4-chlorophenol are summarized in the table below for quick reference.
| Property | Value | Units |
| Molecular Formula | C₆H₃Br₂ClO | |
| Molecular Weight | 286.35 | g/mol |
| Melting Point | 92 | °C |
| Boiling Point | 245 | °C at 760 mmHg |
| Density | 2.166 | g/cm³ |
| Flash Point | 102 | °C |
| Vapor Pressure | 0.0188 | mmHg at 25°C |
| Refractive Index | 1.653 | |
| pKa (Predicted) | 6.46 ± 0.23 |
(Data sourced from multiple chemical suppliers and databases)
Solubility Profile
2,6-Dibromo-4-chlorophenol exhibits low solubility in water due to the hydrophobic nature imparted by the halogen atoms. However, it is moderately soluble in various organic solvents.
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Water : Poorly soluble.
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Organic Solvents : Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform.
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pH Dependence : The solubility of 2,6-Dibromo-4-chlorophenol in aqueous solutions can be influenced by pH. In alkaline conditions, its solubility may increase due to the deprotonation of the phenolic hydroxyl group.
Factors such as temperature, the specific solvent used, and intermolecular forces like hydrogen bonding play a crucial role in the solubility of this compound.
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of solid organic compounds like 2,6-Dibromo-4-chlorophenol.
Melting Point Determination (Thiele Tube Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.
Procedure:
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Sample Preparation : A small amount of dry, finely powdered 2,6-Dibromo-4-chlorophenol is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.
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Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
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Heating : The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner. The unique shape of the Thiele tube promotes convection currents, ensuring even heat distribution.
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Observation : The temperature is monitored closely. The initial melting point is recorded when the first drop of liquid appears, and the final melting point is noted when the entire solid has transformed into a liquid. The heating rate should be slow (around 1-2°C per minute) near the expected melting point to ensure accuracy.
Boiling Point Determination
While 2,6-Dibromo-4-chlorophenol is a solid at room temperature, its boiling point can be determined under reduced pressure or by using a suitable apparatus for high-boiling point substances. The Thiele tube method can be adapted for small quantities.
Procedure:
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Sample Preparation : A small amount of the compound is placed in a small test tube (a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
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Apparatus Setup : The test tube is attached to a thermometer and placed in a Thiele tube filled with a heating oil.
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Heating : The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
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Observation : Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
A systematic approach is used to determine the solubility of a compound in various solvents.
Procedure:
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Initial Test in Water : Approximately 10 mg of the solid compound is added to 0.5 mL of deionized water in a test tube. The tube is agitated vigorously for about 30 seconds. If the solid dissolves completely, it is considered water-soluble.
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pH of Aqueous Solution : If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to identify acidic or basic properties.
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Solubility in Aqueous Acid and Base : If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl. Solubility in these solutions indicates the presence of acidic or basic functional groups.
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Solubility in Organic Solvents : The process is repeated with various organic solvents (e.g., ethanol, acetone, chloroform) to determine its solubility profile in non-aqueous media.
Spectral Data
Detailed experimental spectral data for 2,6-Dibromo-4-chlorophenol is not widely available in public spectral databases. However, based on its structure, the following characteristics can be anticipated.
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¹H NMR : The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The chemical shift of the aromatic protons would be in the downfield region typical for aromatic compounds.
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¹³C NMR : The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule: the carbon bearing the hydroxyl group, the two carbons bearing the bromine atoms, the carbon bearing the chlorine atom, and the two remaining aromatic carbons.
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Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C=C stretching in the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
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Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and bromine/chlorine-containing fragments. Fragmentation would likely involve the loss of bromine, chlorine, and potentially the hydroxyl group or carbon monoxide. A GC-MS spectrum for this compound is noted as available in the PubChem database.[3]
Synthesis Workflow
The synthesis of 2,6-Dibromo-4-chlorophenol can be logically approached through the electrophilic bromination of a suitable precursor. The following diagram illustrates a potential synthetic pathway starting from p-chlorophenol.
Caption: A logical workflow for the synthesis of 2,6-Dibromo-4-chlorophenol.
